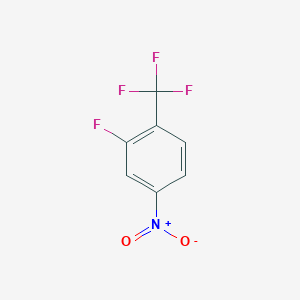

2-フルオロ-4-ニトロ-1-(トリフルオロメチル)ベンゼン

説明

Synthesis Analysis

The synthesis of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene involves intricate processes, including fluorination and nitration, to introduce fluorine and nitro groups into the benzene ring. Studies have explored various synthetic routes, highlighting methods such as direct fluorination and nucleophilic aromatic substitution to achieve the desired compound structure. For example, the synthesis and nucleophilic aromatic substitution of related compounds provide insights into the synthetic approaches and challenges encountered in incorporating fluoro and nitro groups onto the benzene ring (Beilstein Journal of Organic Chemistry, 2016).

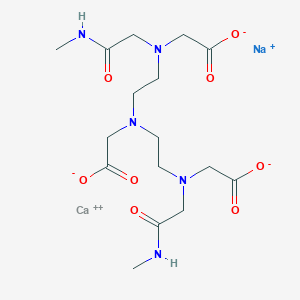

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene is characterized by its electron-withdrawing groups, which significantly affect its electronic properties and reactivity. Investigations into related compounds using spectroscopic techniques and quantum chemical calculations have shed light on the structural aspects, revealing how fluorine and nitro substitutions influence the overall molecular geometry and electronic distribution. For instance, studies on the structure and conformation of related fluoro(trifluoromethyl)benzenes through gas electron diffraction and quantum chemical calculations offer valuable data on the conformational preferences and structural dynamics of such compounds (Journal of Physical Chemistry A, 2004).

Chemical Reactions and Properties

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene participates in various chemical reactions, leveraging the reactive nature of its fluorine and nitro groups. These reactions include nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles, and electrophilic aromatic substitution, influenced by the presence of the electron-withdrawing nitro group. Research on the reactivity and synthesis of fluoro-nitroaryl triazenes illustrates the compound's potential in nucleophilic substitution reactions, providing pathways to novel benzotriazoles and other derivatives (Chemical Communications, 2002).

Physical Properties Analysis

The physical properties of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of fluorine and nitro groups contributes to its polarity, affecting its solubility in various solvents and its phase behavior under different temperatures.

Chemical Properties Analysis

The chemical properties of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, including acidity, basicity, and reactivity towards various reagents, are dictated by the electron-withdrawing effects of the fluorine and nitro groups. These effects stabilize the compound's anionic forms, influence its reactivity in electrophilic and nucleophilic reactions, and affect its redox behavior. Studies on related fluorinated compounds offer insights into how fluorination alters the chemical behavior and properties of benzene derivatives (The Journal of Organic Chemistry, 2022).

科学的研究の応用

医薬品用途

2-フルオロ-4-ニトロ-1-(トリフルオロメチル)ベンゼンに存在するトリフルオロメチル基は、多くのFDA承認薬剤に見られる共通の特徴です . この基は、薬物分子の薬理学的特性を高め、より効果的にすることができます .

ペキシダートニブの合成

ペキシダートニブは、腱鞘巨細胞腫の治療に使用される薬剤であり、トリフルオロメチル基を含む化合物を使用して合成することができます . 2-フルオロ-4-ニトロ-1-(トリフルオロメチル)ベンゼンにトリフルオロメチル基が存在することにより、この薬剤の合成に役立つ可能性があります .

アミノ酸の誘導体化

2-フルオロ-4-ニトロ-1-(トリフルオロメチル)ベンゼンは、発酵されたコンブチャ飲料中の遊離アミノ酸の誘導体化のための試薬として使用されてきました . このプロセスは、これらの飲料の風味と栄養価を高めるのに役立ちます .

その他のトリフルオロメチル含有化合物の合成

2-フルオロ-4-ニトロ-1-(トリフルオロメチル)ベンゼン中のトリフルオロメチル基は、他のトリフルオロメチル含有化合物の合成に使用することができます . これらの化合物は、医薬品から農薬まで、幅広い用途を持つことができます .

5. 新規薬剤の研究開発 トリフルオロメチル基の独自の特性により、2-フルオロ-4-ニトロ-1-(トリフルオロメチル)ベンゼンは、新規薬剤の研究開発において貴重な化合物となっています . これは、薬物分子の構造を修飾するために使用することができ、その有効性を高める可能性があります <svg class="icon" height="16" p-id="1735" t="1709264

Safety and Hazards

The compound is associated with several hazard statements including H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-fluoro-4-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKVQPNHGFUXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565792 | |

| Record name | 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69411-67-2 | |

| Record name | 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-nitro-1-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol](/img/structure/B58167.png)

![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B58172.png)

![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)